molecular formula C14H13ClN2O2 B11994912 N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide

N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide

Cat. No.: B11994912
M. Wt: 276.72 g/mol
InChI Key: HKIIDOAELHLHLG-CXUHLZMHSA-N
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Description

N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.725 g/mol . This compound is known for its unique structure, which includes a furohydrazide moiety and a chlorophenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-methyl-3-furohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products of reduction are usually alcohols or amines.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Scientific Research Applications

N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It has shown promise in preliminary studies as a potential drug candidate for treating certain diseases.

    Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chlorophenyl group may interact with certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C14H13ClN2O2/c1-9(11-5-3-4-6-13(11)15)16-17-14(18)12-7-8-19-10(12)2/h3-8H,1-2H3,(H,17,18)/b16-9+

InChI Key

HKIIDOAELHLHLG-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=CC=C2Cl

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC=C2Cl

Origin of Product

United States

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